![molecular formula C20H22N4O B12549823 3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 146234-51-7](/img/structure/B12549823.png)
3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diethylamino group, a quinoline moiety, and a hydrazinylidene linkage, making it a subject of interest in organic chemistry and material science.
准备方法
The synthesis of 3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the quinoline derivative. The synthetic route includes:
Formation of the Quinoline Derivative: This step involves the synthesis of 4-methylquinoline, which can be achieved through various methods, including the Skraup synthesis.
Hydrazinylidene Formation: The quinoline derivative is then reacted with hydrazine to form the hydrazinylidene intermediate.
Cyclohexa-2,4-dien-1-one Formation: The final step involves the reaction of the hydrazinylidene intermediate with a diethylamino-substituted cyclohexa-2,4-dien-1-one under specific conditions to yield the target compound.
化学反应分析
3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of the hydrazinylidene group to a hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of fluorescent materials and sensors due to its photophysical properties.
作用机制
The mechanism of action of 3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its hydrazinylidene and quinoline moieties. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor functions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar compounds to 3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one include:
3,4-Dihydroquinazolin-4-one Derivatives: These compounds share structural similarities and are used in similar applications.
Pyridylphenylene Cyclopentadienones: These compounds are used in dendrimer synthesis and have similar photophysical properties.
Coumarin Derivatives: Known for their fluorescent properties and used in various scientific applications.
The uniqueness of this compound lies in its combination of a diethylamino group, a quinoline moiety, and a hydrazinylidene linkage, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
146234-51-7 |
|---|---|
分子式 |
C20H22N4O |
分子量 |
334.4 g/mol |
IUPAC 名称 |
5-(diethylamino)-2-[(4-methylquinolin-2-yl)diazenyl]phenol |
InChI |
InChI=1S/C20H22N4O/c1-4-24(5-2)15-10-11-18(19(25)13-15)22-23-20-12-14(3)16-8-6-7-9-17(16)21-20/h6-13,25H,4-5H2,1-3H3 |
InChI 键 |
HOKJSNCFSACKLZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3C(=C2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-](/img/structure/B12549741.png)
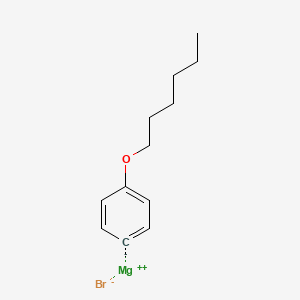
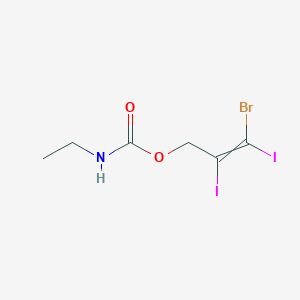

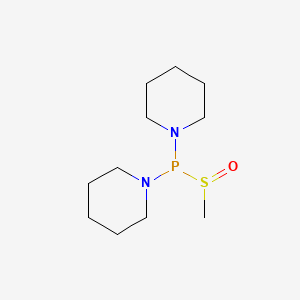
![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)-](/img/structure/B12549778.png)
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)
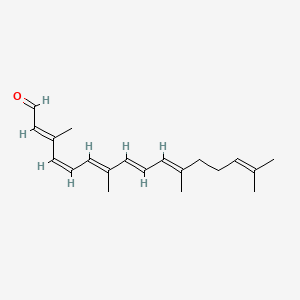
![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)
![2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole](/img/structure/B12549802.png)

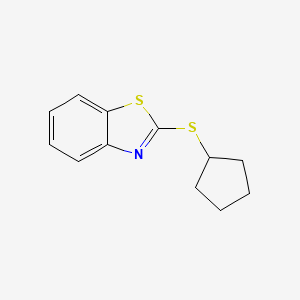
![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)
